REACTION_CXSMILES
|
[H-].[Na+].[Br:3][C:4]1[CH:12]=[CH:11][CH:10]=[C:9]2[C:5]=1[CH:6]=[CH:7][NH:8]2.Br[CH2:14][CH2:15][CH2:16][CH2:17][CH3:18]>CN(C)C=O>[Br:3][C:4]1[CH:12]=[CH:11][CH:10]=[C:9]2[C:5]=1[CH:6]=[CH:7][N:8]2[CH2:14][CH2:15][CH2:16][CH2:17][CH3:18] |f:0.1|
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Name
|
|
Quantity
|
2.54 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
BrC1=C2C=CNC2=CC=C1
|
Name
|
|
Quantity
|
9.25 g
|
Type
|
reactant
|
Smiles
|
BrCCCCC
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 0.5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred at ambient temperature for 6 h
|
Duration
|
6 h
|
Type
|
CUSTOM
|
Details
|
quenched with brine solution (20.0 mL)
|
Type
|
ADDITION
|
Details
|
The reaction mixture was diluted with water (100 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with ether (3×200 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers was washed with brine (100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated in vacuo to dryness
|
Type
|
WASH
|
Details
|
eluting with hexane (100%)
|
Reaction Time |
0.5 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C2C=CN(C2=CC=C1)CCCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.3 g | |
YIELD: PERCENTYIELD | 98% | |
YIELD: CALCULATEDPERCENTYIELD | 98% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |